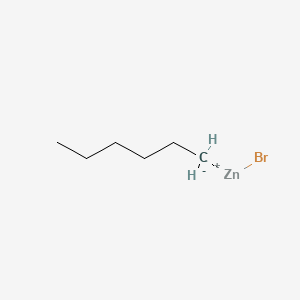
ビス(ペンタメチルシクロペンタジエニル)バリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pentamethylcyclopentadienyl)barium is an organometallic compound with the chemical formula C20H30Ba. It is known for its unique structure, where a barium atom is sandwiched between two pentamethylcyclopentadienyl ligands. This compound is air and moisture sensitive and appears as a solid, typically white in color .
科学的研究の応用
Bis(pentamethylcyclopentadienyl)barium has several applications in scientific research:
作用機序
Target of Action
Bis(pentamethylcyclopentadienyl)barium is primarily used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes . Its primary targets are the surfaces of substrates where thin films need to be deposited .
Mode of Action
The compound interacts with its targets through a process known as sublimation . Sublimation is the transition of a substance directly from the solid to the gas state, without passing through the liquid state. Bis(pentamethylcyclopentadienyl)barium sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . This allows the compound to deposit onto the substrate surface in a controlled manner .
Biochemical Pathways
These films are used in various applications, including host lattices for luminescent materials, high-temperature superconductors, high permittivity dielectrics, and ferroelectrics .
Pharmacokinetics
It’s important to note that the compound’s volatility and stability under various pressures influence its bioavailability on the substrate surface during the deposition process .
Result of Action
The action of Bis(pentamethylcyclopentadienyl)barium results in the formation of thin films on substrate surfaces . These films have various applications in electronics and materials science, including the creation of high-temperature superconductors and high permittivity dielectrics .
Action Environment
The efficacy and stability of Bis(pentamethylcyclopentadienyl)barium are influenced by environmental factors such as pressure and temperature . The compound sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . Therefore, controlling these environmental factors is crucial for the successful application of Bis(pentamethylcyclopentadienyl)barium in thin film deposition processes .
生化学分析
Biochemical Properties
It is known that cyclopentadienyl compounds of Barium form weaker bonds with Barium, but have stronger bonds within the ligand . This prevents carbon contamination of the films .
Molecular Mechanism
It is known that the cyclopentadienyl ligands often bind to metal in a η5 (pentahapto) fashion
Temporal Effects in Laboratory Settings
Bis(pentamethylcyclopentadienyl)barium is known to sublime under reduced pressures, with tetrahydrofuran adducts showing volatility also under atmospheric pressure . The tetrahydrofuran adducts lose the coordinated THF when evaporated .
準備方法
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)barium can be synthesized by reacting pentamethylcyclopentadienyl sodium with barium chloride in an inert atmosphere to prevent oxidation . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert gas like nitrogen or argon to avoid moisture and air sensitivity .
Industrial Production Methods
While specific industrial production methods for bis(pentamethylcyclopentadienyl)barium are not widely documented, the synthesis generally follows the laboratory preparation route. The process involves careful handling and controlled environments to maintain the compound’s stability .
化学反応の分析
Types of Reactions
Bis(pentamethylcyclopentadienyl)barium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands can be replaced or modified.
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)barium include halogens, acids, and other organometallic compounds. Reactions are typically conducted under inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopentadienyl derivatives .
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)barium: Similar in structure but with unsubstituted cyclopentadienyl ligands.
Bis(trimethylsilylcyclopentadienyl)barium: Features trimethylsilyl-substituted cyclopentadienyl ligands, offering different reactivity and stability profiles.
Uniqueness
Bis(pentamethylcyclopentadienyl)barium is unique due to its pentamethyl-substituted cyclopentadienyl ligands, which provide enhanced stability and reactivity compared to its unsubstituted counterparts . This makes it particularly useful in applications requiring high thermal stability and specific catalytic properties .
特性
CAS番号 |
112379-49-4 |
|---|---|
分子式 |
C20H30Ba |
分子量 |
407.79 |
同義語 |
Bis(pentamethylcyclopentadienyl)barium |
製品の起源 |
United States |
Q1: What is the significance of the crystal structure reported for Bis(pentamethylcyclopentadienyl)barium?
A1: The study presented in the research article describes the first successful X-ray crystal structure determination of an organobarium complex, specifically Bis(pentamethylcyclopentadienyl)barium [(Me5C5)2Ba] []. This is significant because it provided valuable insights into the bonding and structural features of organobarium compounds. The study revealed a novel structure with monomeric bent metallocenes grouped in “quasi-polymeric” chains []. This information is crucial for understanding the reactivity and potential applications of this class of compounds.
Q2: What are the key structural features of Bis(pentamethylcyclopentadienyl)barium based on the X-ray crystallography data?
A2: The X-ray crystallography of Bis(pentamethylcyclopentadienyl)barium revealed a unique structure. The molecule exists as a monomeric bent metallocene with an average barium-carbon (Ba-C) distance of 298.7(18) picometers []. The angle between the ring centroid-barium-ring centroid is 131° []. Furthermore, these bent metallocenes arrange themselves in "quasi-polymeric" chains with the shortest intermolecular Ba-C(methyl) distance being 334.9(5) picometers []. This arrangement sheds light on the packing and potential intermolecular interactions of this compound in the solid state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)


